- Selective deoximation using alumina supported potassium permanganate, Tetrahedron Letters, 2001, 42(29), 4775-4777
Cas no 932-51-4 (2,5-Dimethylcyclohexanone)
2,5-Dimethylcyclohexanone Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanone,2,5-dimethyl-
- 2,5-Dimethylcyclohexanone (mixture of isomers)
- 2,5-dimethylcyclohexan-1-one
- 2,5-Dimethyl-cyclohexanon
- 2,5-Dimethylcyclohexanone
- cyclohexanone,2,5-dimethyl
- 2,5-Dimethylcyclohexanone (ACI)
- EN300-83035
- T71472
- CHEBI:229322
- AKOS015842663
- DB-057387
- 932-51-4
- BS-53316
- 2,5-dimethyl-cyclohexanone
- Z1238548176
- 2,5-Dimethylcyclohexanone,c&t
- SCHEMBL968106
- MFCD00045551
- 2,5-Dimethyl cyclohexanone
- DTXSID40335146
- D1279
- CS-0262524
-
- MDL: MFCD00045551
- Inchi: 1S/C8H14O/c1-6-3-4-7(2)8(9)5-6/h6-7H,3-5H2,1-2H3
- InChI Key: LUGFNAYTNQMMMY-UHFFFAOYSA-N
- SMILES: O=C1C(C)CCC(C)C1
Computed Properties
- Exact Mass: 126.10400
- Monoisotopic Mass: 126.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: Not determined
- Density: 0.908 g/cm3 (13 ºC)
- Boiling Point: 80°C/30mmHg
- Flash Point: 53.8±10.7 ºC,
- Refractive Index: 1.4480 (589.3 nm 15 ºC)
- Solubility: Slightly soluble (3.5 g/l) (25 º C),
- PSA: 17.07000
- LogP: 2.01160
- Solubility: Not determined
- Vapor Pressure: 1.4±0.3 mmHg at 25°C
2,5-Dimethylcyclohexanone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:1224
- Safety Instruction: H226
- HazardClass:3
- PackingGroup:III
- Storage Condition:0-10°C
2,5-Dimethylcyclohexanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1279-5ml |
2,5-Dimethylcyclohexanone |
932-51-4 | 95.0%(GC),mixture of isomers | 5ml |
¥1205.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1279-25ml |
2,5-Dimethylcyclohexanone |
932-51-4 | 95.0%(GC),mixture of isomers | 25ml |
¥4400.0 | 2022-06-10 | |
| TRC | D478623-250mg |
2,5-Dimethylcyclohexanone |
932-51-4 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D478623-500mg |
2,5-Dimethylcyclohexanone |
932-51-4 | 500mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D478623-2.5g |
2,5-Dimethylcyclohexanone |
932-51-4 | 2.5g |
$ 295.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154367-1ml |
2,5-Dimethylcyclohexanone |
932-51-4 | 95% | 1ml |
¥399.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154367-25ML |
2,5-Dimethylcyclohexanone (mixture of isomers) |
932-51-4 | >95.0%(GC) | 25ML |
¥3,321.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154367-5ML |
2,5-Dimethylcyclohexanone |
932-51-4 | 95% | 5ml |
¥1399.90 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1279-5ML |
2,5-Dimethylcyclohexanone (mixture of isomers) |
932-51-4 | >95.0%(GC) | 5ml |
¥1205.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1279-25ML |
2,5-Dimethylcyclohexanone (mixture of isomers) |
932-51-4 | >95.0%(GC) | 25ml |
¥4400.00 | 2024-04-15 |
2,5-Dimethylcyclohexanone Production Method
Production Method 1
Production Method 2
- Stereoselective total synthesis of (±)-trichodiene: biogenetic precursor of the trichothecane sesquiterpenoids, Journal of Organic Chemistry, 1980, 45(21), 4077-85
Production Method 3
- Thermal cyclization of α-ethylenic ketones to cyclohexanones, Tetrahedron Letters, 1972, (43), 4461-4
Production Method 4
- Application of the Mannich reaction ot 3-alkylcyclohexanones, Comptes Rendus des Seances de l'Academie des Sciences, 1967, 265(21), 1167-8
Production Method 5
- Quantitative analyses of the seven isomeric 3,4- and 3,6-dimethylcyclohexenes by gas chromatography, Journal of Organic Chemistry, 2000, 65(21), 7145-7150
Production Method 6
Production Method 7
- Cyclane stereochemistry. XL. 2,3- and 2,5-Dimethylcyclohexanones, Bulletin de la Societe Chimique de France, 1958, 843, 843-7
Production Method 8
- Novel synthesis of 2-arylcyclohexanones using anodic oxidation of enol esters as the key step, Journal of Electroanalytical Chemistry, 2001, 507(1-2), 14-21
Production Method 9
2,5-Dimethylcyclohexanone Raw materials
- rel-(2R,5S)-2,5-Dimethylcyclohexanol
- 2,5-dimethylcyclohexan-1-ol
- Ethyl 1,4-dimethyl-2-oxocyclohexanecarboxylate
- Cyclohexanol, 2-methoxy-1,4-dimethyl-
- CYCLOHEXANONE, 2,5-DIMETHYL-, OXIME
- rel-(2R,5R)-2,5-Dimethylcyclohexanol
2,5-Dimethylcyclohexanone Preparation Products
2,5-Dimethylcyclohexanone Related Literature
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2,5-Dimethylcyclohexanone
Introduction to 2,5-Dimethylcyclohexanone (CAS No. 932-51-4)
2,5-Dimethylcyclohexanone, also known by its CAS registry number 932-51-4, is a cyclic ketone compound with significant applications in various industries. This organic compound belongs to the family of cyclohexanones and is characterized by its six-membered cyclohexane ring with two methyl groups attached at the 2 and 5 positions and a ketone group at the 1 position. The structure of 2,5-Dimethylcyclohexanone makes it highly versatile, enabling its use in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.
The synthesis of 2,5-Dimethylcyclohexanone typically involves the oxidation of its corresponding alcohol derivative or through the Aldol condensation reaction. Recent advancements in catalytic processes have made its production more efficient and environmentally friendly. For instance, researchers have explored the use of heterogeneous catalysts to enhance the yield and selectivity in the synthesis of this compound.
One of the most notable applications of 2,5-Dimethylcyclohexanone is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various bioactive compounds. Its ability to undergo nucleophilic addition reactions makes it a valuable precursor for drugs targeting metabolic disorders and infectious diseases. Recent studies have highlighted its role in the development of novel anti-inflammatory agents and anticancer drugs.
In the agrochemical sector, 2,5-Dimethylcyclohexanone is utilized as a building block for herbicides and insecticides. Its structural versatility allows for the creation of compounds with enhanced efficacy and reduced environmental impact. For example, researchers have reported the synthesis of new herbicidal agents derived from 2,5-Dimethylcyclohexanone, which exhibit improved selectivity towards target weeds while minimizing adverse effects on non-target species.
The chemical properties of 2,5-Dimethylcyclohexanone also make it suitable for use in specialty chemicals such as fragrances and flavorants. Its pleasant odor and stability under various conditions make it a popular choice in the formulation of personal care products and food additives.
Recent research has focused on optimizing the synthesis and application of 2,5-Dimethylcyclohexanone to address sustainability concerns. Green chemistry approaches, including the use of renewable feedstocks and energy-efficient reaction conditions, have been explored to reduce the environmental footprint of its production.
In conclusion, 2,5-Dimethylcyclohexanone (CAS No. 932-51-4) is a multifaceted compound with wide-ranging applications across diverse industries. Its structural features and reactivity continue to drive innovation in drug discovery, agrochemical development, and specialty chemical formulations. As research progresses, new opportunities for leveraging this compound's potential are expected to emerge.
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